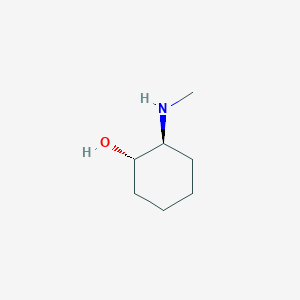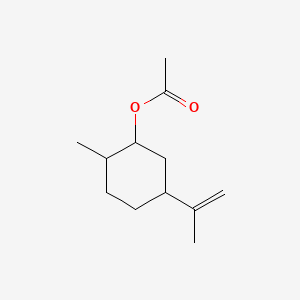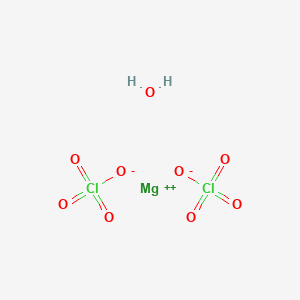
2-甲氧基苯甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxybenzaldehyde oxime: is an organic compound with the chemical formula C8H9NO2. It is also known as 2-methoxybenzaldehyde oxime. This compound is a derivative of benzaldehyde, where the formyl group is substituted with an oxime group (-C=N-OH) and a methoxy group (-OCH3) is attached to the benzene ring. It appears as a colorless to pale yellow crystalline solid and is soluble in water and common organic solvents like alcohol and ether .
科学研究应用
Chemistry: 2-Methoxybenzaldehyde oxime is used as a reagent and intermediate in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can be used in click chemistry for polymer science .
Biology and Medicine: This compound has shown potential in biological applications, including antimicrobial and anticancer activities. It can act as an acetylcholinesterase reactivator, making it useful in the treatment of organophosphate poisoning .
Industry: In the industrial sector, o-methoxybenzaldehyde oxime is used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of functional polymeric materials .
作用机制
Target of Action
Oximes in general are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Oximes, including 2-methoxybenzaldehyde oxime, are formed in a reaction of aldehydes or ketones with hydroxylamine . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oxime ethers, a class of compounds containing the >c=n-o-r moiety, have been shown to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Result of Action
For example, certain oximes have been found to decrease circulating lymphocytes and reduce circulating anti-type II collagen antibodies in a mouse model of rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxybenzaldehyde oxime can be synthesized through the reaction of o-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in methanol at room temperature, yielding a mixture of E and Z isomers .
Industrial Production Methods: In an industrial setting, the synthesis of o-methoxybenzaldehyde oxime involves the same basic reaction but may be optimized for higher yields and purity. The reaction can be carried out in a continuous flow reactor to ensure consistent production. The product is then purified through recrystallization or distillation .
化学反应分析
Types of Reactions:
Oxidation: 2-Methoxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can be substituted with other functional groups through reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or other derivatives.
相似化合物的比较
- Benzaldehyde oxime
- p-Methoxybenzaldehyde oxime
- m-Methoxybenzaldehyde oxime
- 2-Hydroxybenzaldehyde oxime
Comparison: 2-Methoxybenzaldehyde oxime is unique due to the presence of both methoxy and oxime groups on the benzene ring, which imparts distinct chemical properties. Compared to benzaldehyde oxime, it has enhanced solubility in organic solvents and different reactivity patterns. The methoxy group also influences its biological activity, making it more effective in certain applications .
属性
CAS 编号 |
29577-53-5 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
(NZ)-N-[(2-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6- |
InChI 键 |
CBQNSTKQBGIAEL-TWGQIWQCSA-N |
SMILES |
COC1=CC=CC=C1C=NO |
手性 SMILES |
COC1=CC=CC=C1/C=N\O |
规范 SMILES |
COC1=CC=CC=C1C=NO |
Pictograms |
Acute Toxic |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methoxy substituent in o-Methoxybenzaldehyde oxime influence its reactivity in the formation of 1,3-dipolar cycloaddition products with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose?
A: The research paper highlights that o-Methoxybenzaldehyde oxime, when treated with chlorine and triethylamine, yields a reactive intermediate that undergoes 1,3-dipolar cycloaddition with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose. Interestingly, the reaction leads to the formation of a chlorinated product on the benzene ring (3g). [] This suggests that the methoxy substituent, despite being an electron-donating group, does not prevent chlorination. The exact mechanism and regioselectivity of this chlorination require further investigation. It is possible that the reaction proceeds through a different pathway compared to its positional isomers (p- and m-methoxybenzaldehyde oximes) due to the steric and electronic influence of the ortho-methoxy group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)









